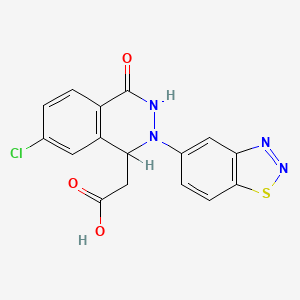

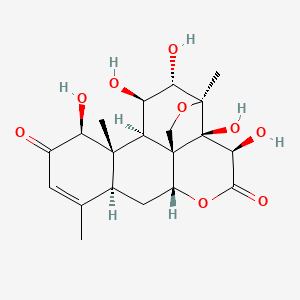

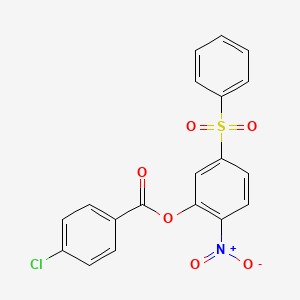

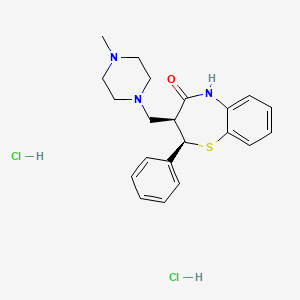

胍,N-(3-(3,4-二氟苯基)-3-(2-吡啶基)丙基)-N'-(3-(1H-咪唑-4-基)丙基)-

描述

BU-E 75 is a histamine H2 agonist.

科学研究应用

组胺 H4 受体激动剂

胍衍生物,特别是 N(G)-酰基化咪唑基丙基胍,已被证明是有效的组胺 H4 受体激动剂。值得注意的是,某些胍化合物,例如 N(1)-乙酰-N(2)-[3-(1H-咪唑-4-基)丙基]胍 (UR-PI288),已显示出对人组胺 H4 受体 (hH4R) 的高效性和选择性。这些化合物因其在治疗与组胺 H4 受体活动相关的疾病中的潜在治疗应用而具有重要意义 (Igel 等人,2009)。

抗糖尿病药

一系列胍衍生物,特别是取代的 N-(噻吩并[2,3-b]吡啶-3-基)-胍、N-(1H-吡咯并[2,3-b]吡啶-3-基)-胍和 N-(1H-吲哚-3-基)-胍,已作为新型抗糖尿病药开发。这些化合物在体外葡萄糖依赖性胰岛素促分泌活性中显示出有希望的结果,表明它们在管理糖尿病中的潜力 (Bahekar 等人,2007)。

磷酸二酯酶抑制和抗菌活性

还发现胍衍生物具有显着的磷酸二酯酶 (PDE) 抑制特性并表现出抗菌活性。这些化合物的开发和评估为需要 PDE 抑制或抗菌治疗的疾病的治疗干预开辟了新途径 (Bukhari 等人,2013)。

胍作为生物等排体

胍衍生物已被研究为生物等排体,其中酰基胍被认为是胍的替代品。这些化合物表现出增强的药代动力学,包括改善的吸收和中枢神经系统 (CNS) 穿透。酰基胍已显示出作为组胺 H2 受体激动剂的潜力,并且已在脑中检测到,表明它们能够穿过血脑屏障 (Ghorai 等人,2008)。

属性

IUPAC Name |

1-[3-(3,4-difluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N6/c22-18-7-6-15(12-19(18)23)17(20-5-1-2-9-26-20)8-11-28-21(24)27-10-3-4-16-13-25-14-29-16/h1-2,5-7,9,12-14,17H,3-4,8,10-11H2,(H,25,29)(H3,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPJEZTXBUHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921451 | |

| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114667-74-2 | |

| Record name | BU-E 75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114667742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3,4-Difluorophenyl)-3-(pyridin-2-yl)propyl]-N'-[3-(1H-imidazol-5-yl)propyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of BU-E 75?

A1: BU-E 75 is a potent histamine H2-receptor agonist with additional H1-antagonistic properties. [] This means it activates the H2-receptor while blocking the H1-receptor. This dual activity profile makes it particularly interesting for research on conditions like endotoxic shock.

Q2: What is the significance of H2-agonism and H1-antagonism in endotoxic shock?

A2: While histamine release is often considered detrimental in endotoxic shock, research suggests a more nuanced role. Studies show that H2-antagonists worsen survival rates in rat models of endotoxic shock. [] Conversely, BU-E 75, with its H2-agonistic and H1-antagonistic profile, demonstrated a dose-dependent increase in survival rates in the same model. [] This suggests a potential therapeutic benefit for compounds with this unique pharmacological profile.

Q3: Are there other compounds similar to BU-E 75 in development?

A3: Yes, research exploring the therapeutic potential of H2-agonists in congestive heart failure has led to the development of compounds like BU-E-76 and arpromidine (BU-E-50). [] These compounds, alongside impromidine, a known potent H2-agonist, are being investigated for their hemodynamic effects. [, , ] The development of such compounds highlights the growing interest in exploring the therapeutic applications of H2-receptor modulation.

Q4: What is the structure-activity relationship for BU-E 75 and its analogues?

A4: While specific structure-activity relationship (SAR) data for BU-E 75 is limited in the provided abstracts, research on histamine H2-agonists suggests that modifications to the imidazole ring and its substituents can significantly impact their activity and potency. [] Further research is needed to understand the precise SAR for BU-E 75 and optimize its structure for desired therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)